molecular formula C18H17FN2O2 B15035959 1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B15035959
M. Wt: 312.3 g/mol
InChI Key: NEIQNDZENPMKKY-UHFFFAOYSA-N
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Description

1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of appropriate hydrazine derivatives with substituted chalcones under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimized reaction conditions and purification steps to ensure high efficiency and scalability.

Chemical Reactions Analysis

1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-[5-(2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

1-[3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-18(15-5-3-4-6-16(15)19)11-17(20-21)13-7-9-14(23-2)10-8-13/h3-10,18H,11H2,1-2H3

InChI Key

NEIQNDZENPMKKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3F

Origin of Product

United States

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